molecular formula C9H9FN2O B8418659 N-(2-fluoro-5-pyridyl)-cyclopropane carboxamide CAS No. 112959-64-5

N-(2-fluoro-5-pyridyl)-cyclopropane carboxamide

Cat. No. B8418659
M. Wt: 180.18 g/mol
InChI Key: OLQFODRZDCXLFE-UHFFFAOYSA-N
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Patent
US05122529

Procedure details

A solution of 5-amino-2-fluoropyridine (6.63 g, 0.059 mol) and pyridine (5.16 g, 0.065 mol) in dichloromethane (120 ml) was stirred at room temperature. Cyclopropane carboxylic acid chloride (6.2 g, 0.059 mol) was added dropwise to the reaction mixture at such a rate to maintain the temperature at 20°-30° C. After complete addition the reaction mixture was stirred at temperature for a further one hour, then washed with 5% sodium hydroxide (100 ml), water (100 ml) and dried over anhydrous magnesium sulphate. Removal of the solvent gave a dark brown solid which was purified by column chromatography (silica eluted with dichloromethane : tetrahydrofuran=9:1) to give N-(2-fluoro-5-pyridyl)cyclopropane carboxamide (7.7 g, 72%) as an orange brown solid m.p. 116°-117° C.
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.N1C=CC=CC=1.[CH:15]1([C:18](Cl)=[O:19])[CH2:17][CH2:16]1>ClCCl>[F:8][C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:18]([CH:15]2[CH2:17][CH2:16]2)=[O:19])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
6.63 g
Type
reactant
Smiles
NC=1C=CC(=NC1)F
Name
Quantity
5.16 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
C1(CC1)C(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at temperature for a further one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature at 20°-30° C
ADDITION
Type
ADDITION
Details
After complete addition the reaction mixture
WASH
Type
WASH
Details
washed with 5% sodium hydroxide (100 ml), water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave a dark brown solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica eluted with dichloromethane : tetrahydrofuran=9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC=C(C=C1)NC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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